
N-carbamoyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A series of N-aryl-2- [ (2R)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl] acetamide have been synthesized by the condensation of substituted anilines with 3a,4-dihydrofuro [2,3-b]quinoxalin-2 (3H)-one . The structures of the synthesized compounds have been established on the basis of elemental analysis and spectral data .
Molecular Structure Analysis
The molecular structure of “N-carbamoyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” has been established based on elemental analysis and spectral data .
Chemical Reactions Analysis
The chemical reactions involving “N-carbamoyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” are complex. For instance, a one-pot synthesis of 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids has been developed via the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Derivatives of N-carbamoyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide have demonstrated promising antimicrobial properties. For instance, studies have synthesized various acetamide derivatives exhibiting significant antibacterial and antifungal activities against a range of pathogens. Compounds with modifications in their structure have shown to be effective against both Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens, highlighting their potential as broad-spectrum antimicrobial agents (Ahmed et al., 2018); (Kumar et al., 2012); (Kumar et al., 2013).
Anticancer Activity
Research into the anticancer applications of these compounds has shown that certain derivatives possess significant antiproliferative effects against various cancer cell lines. The structural modifications in these compounds have led to the identification of potential cytotoxic agents, with some demonstrating specific activity against human cancer cell lines, including nasopharyngeal and lung carcinoma. These findings suggest the potential utility of these compounds in the development of new anticancer therapies (Chen et al., 2013).
Anticonvulsant Activity
The exploration of anticonvulsant properties in derivatives of N-carbamoyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has led to the identification of compounds with notable effects in experimental models. These studies have contributed to the understanding of the potential mechanisms underlying their anticonvulsant activities, offering a basis for further development of antiepileptic drugs (Ibrahim et al., 2013).
Analgesic and Anti-inflammatory Activities
Compounds derived from N-carbamoyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide have also been investigated for their analgesic and anti-inflammatory properties. Research indicates that certain derivatives exhibit significant activities in these areas, potentially offering new approaches for the treatment of pain and inflammation with reduced ulcerogenic potential compared to traditional NSAIDs (Alagarsamy et al., 2015).
Eigenschaften
IUPAC Name |
N-carbamoyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c12-11(18)15-9(16)5-8-10(17)14-7-4-2-1-3-6(7)13-8/h1-4,8,13H,5H2,(H,14,17)(H3,12,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLVFPPLYKNAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbamoyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

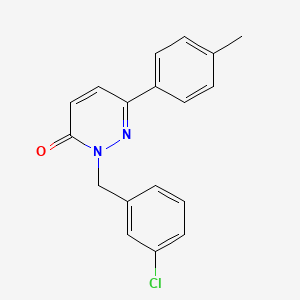
![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2627175.png)
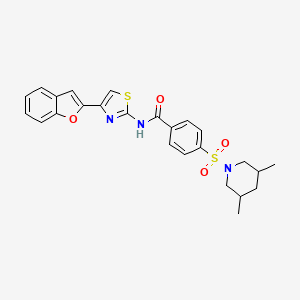
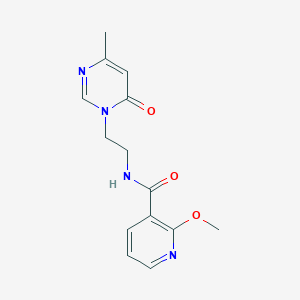
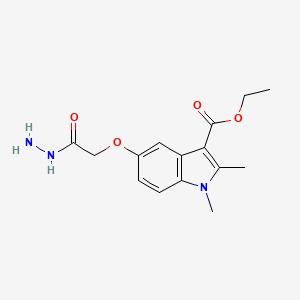
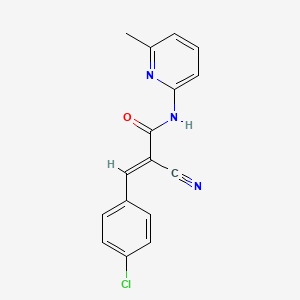
![1-benzyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2627182.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2627183.png)
![N-(3-acetylphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2627184.png)
![3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2627185.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2627189.png)
![ethyl 4-[(4-ethoxyphenyl)amino]-5,6-dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2627192.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2627194.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2627195.png)